What is the chemical structure and exact mass of 2,5-Diacetylaminoanisole
What is the chemical structure and exact mass of 2,5-Diacetylaminoanisole
An In-depth Technical Guide to 2,4-Diacetylaminoanisole
A Note on Nomenclature: Initial searches for "2,5-Diacetylaminoanisole" did not yield a significant body of literature for a compound with this specific substitution pattern. However, "2,4-Diacetylaminoanisole" is a well-documented metabolite of 2,4-diaminoanisole. This guide will, therefore, focus on the properties and synthesis of the 2,4-isomer, which is of greater scientific and toxicological relevance.
Introduction
2,4-Diacetylaminoanisole, scientifically known as N,N'-(4-methoxy-1,3-phenylene)diacetamide, is an acetylated derivative of 2,4-diaminoanisole. Its primary significance in the scientific community stems from its role as a major metabolite of 2,4-diaminoanisole, a compound formerly used in hair dyes and fur dyeing processes and recognized as a potential occupational carcinogen.[1][2] Understanding the chemical and toxicological properties of 2,4-diacetylaminoanisole is, therefore, crucial for researchers in toxicology, pharmacology, and drug metabolism. This guide provides a comprehensive overview of its chemical structure, exact mass, synthesis, and analytical methodologies.
Chemical Structure and Exact Mass
The chemical identity of 2,4-diacetylaminoanisole is defined by its unique molecular structure and precise mass.
Chemical Structure
2,4-Diacetylaminoanisole consists of a central anisole (methoxybenzene) ring with two acetylamino groups at positions 2 and 4. The IUPAC name for this compound is N,N'-(4-methoxy-1,3-phenylene)diacetamide.
Caption: Chemical structure of 2,4-Diacetylaminoanisole.
Exact Mass
The exact mass of a molecule is a critical parameter for its identification in mass spectrometry. The molecular formula for 2,4-Diacetylaminoanisole is C₁₁H₁₄N₂O₃.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₃ | - |
| Molecular Weight | 222.24 g/mol | - |
| Exact Mass | 222.10044 Da | Calculated |
The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).
Synthesis and Metabolism
2,4-Diacetylaminoanisole is primarily encountered as a metabolic product of 2,4-diaminoanisole. However, it can also be synthesized in a laboratory setting for use as an analytical standard.
Laboratory Synthesis
The synthesis of 2,4-diacetylaminoanisole is typically achieved through the acetylation of 2,4-diaminoanisole. This reaction involves treating 2,4-diaminoanisole with an acetylating agent, such as acetic anhydride or acetyl chloride, in a suitable solvent.
Experimental Protocol: Acetylation of 2,4-Diaminoanisole
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Dissolution: Dissolve 2,4-diaminoanisole in a suitable solvent like glacial acetic acid or an inert solvent such as dichloromethane.
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Acetylation: Slowly add a molar excess of acetic anhydride to the solution while stirring. The reaction is often performed at a controlled temperature, for instance, between 0-5°C, to manage the exothermic nature of the reaction.
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Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Once the reaction is complete, the product is isolated. This may involve quenching the excess acetic anhydride with water, followed by extraction of the product into an organic solvent.
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Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure 2,4-diacetylaminoanisole.
Caption: Metabolic pathway of 2,4-Diaminoanisole.
Physicochemical Properties
The physicochemical properties of 2,4-diacetylaminoanisole are essential for designing analytical methods and understanding its environmental and biological fate.
| Property | Value | Source/Method |
| Physical State | Solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Sparingly soluble in water (predicted) | - |
| LogP | 0.9 (predicted) | - |
Analytical Methods
The detection and quantification of 2,4-diacetylaminoanisole are crucial in toxicological studies and for monitoring exposure to its parent compound. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of 2,4-diacetylaminoanisole in various matrices, including biological samples and hair dye formulations. [3] Typical HPLC Parameters:
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Column: A reversed-phase column, such as a C18, is commonly used.
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Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and its tandem version, LC-MS/MS, offer high sensitivity and selectivity for the analysis of 2,4-diacetylaminoanisole, especially at low concentrations in complex biological matrices. [3] Experimental Protocol: LC-MS/MS Analysis
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Sample Preparation: Biological samples (e.g., urine) are typically subjected to an enzymatic hydrolysis step (using glucuronidase/sulfatase) to cleave any conjugated metabolites, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering substances.
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Chromatographic Separation: The extracted sample is injected into an LC system, and the analytes are separated on a reversed-phase column.
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Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. For quantification, selected reaction monitoring (SRM) is often employed, where specific precursor-to-product ion transitions for 2,4-diacetylaminoanisole are monitored.
